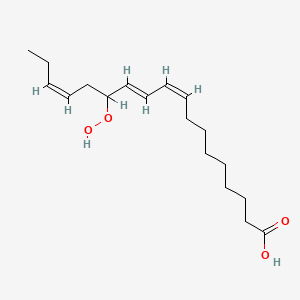
(9Z,11E,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Linolenic acid 13-hydroperoxide is a hydroperoxide derivative of alpha-Linolenic acid, a polyunsaturated omega-3 fatty acid. This compound is significant in various biochemical pathways, particularly in the biosynthesis of jasmonates, which are plant hormones involved in stress responses and developmental processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Linolenic acid 13-hydroperoxide can be synthesized through the enzymatic oxidation of alpha-Linolenic acid using lipoxygenase enzymes. For instance, lipoxygenase from Glycine max (soybean) can catalyze the regioselective hydroperoxidation of alpha-Linolenic acid in a solvent-free system . The reaction conditions typically involve maintaining a pH of around 8.0 and using a green surfactant like Triton CG-110 to enhance the reaction yield .
Industrial Production Methods
Industrial production of (9Z,11E,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid often involves the use of enzyme cascades. An example is the combination of lipoxygenase, lipase, and catalase enzymes to achieve high yields of hydroperoxides from safflower oil . This method optimizes the hydroperoxidation and hydrolysis processes, resulting in a regioselectivity of 90% within 7 hours .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Linolenic acid 13-hydroperoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form dihydroxy, keto, and epoxy alcohol derivatives.
Reduction: The hydroperoxide group can be reduced to a hydroxyl group.
Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for further oxidation . The reactions are typically carried out under controlled temperatures and pH to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include dihydroxy derivatives, keto derivatives, and epoxy alcohols . These products are significant intermediates in various biochemical pathways.
Applications De Recherche Scientifique
Alpha-Linolenic acid 13-hydroperoxide has numerous applications in scientific research:
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the production of biodegradable surfactants and other green chemistry applications.
Mécanisme D'action
Alpha-Linolenic acid 13-hydroperoxide exerts its effects primarily through its role in the biosynthesis of jasmonates. The lipoxygenase-catalyzed oxidation of alpha-Linolenic acid leads to the formation of this hydroperoxide, which is then converted into various jasmonate derivatives . These jasmonates regulate gene expression by affecting the activity of transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor family .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Linoleic acid 13-hydroperoxide
- Oleic acid hydroperoxide
- Gamma-Linolenic acid hydroperoxide
Uniqueness
Alpha-Linolenic acid 13-hydroperoxide is unique due to its specific role in the biosynthesis of jasmonates, which are critical for plant stress responses and development . Unlike other hydroperoxides, it is specifically involved in the formation of signaling molecules that regulate various physiological processes in plants .
Propriétés
Formule moléculaire |
C18H30O4 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(9Z,11E,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)/b9-7-,11-3-,15-12+ |
Clé InChI |
UYQGVDXDXBAABN-JDTPQGGVSA-N |
SMILES isomérique |
CC/C=C\CC(/C=C/C=C\CCCCCCCC(=O)O)OO |
SMILES canonique |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO |
Synonymes |
13-HPOT 13-hydroperoxy-9,11,15-octadecatrienoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















